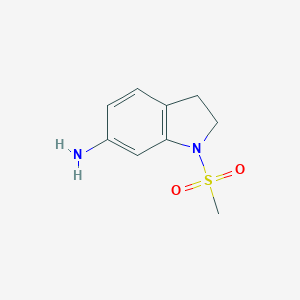

1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine

Vue d'ensemble

Description

1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine, commonly known as TDAS, is a novel molecule with diverse biological and chemical properties. It has a molecular weight of 212.27 g/mol .

Molecular Structure Analysis

The molecular formula of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine is C9H12N2O2S . This compound belongs to the class of organic compounds known as aminobenzenesulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine include a molecular weight of 212.27 g/mol and a molecular formula of C9H12N2O2S .Applications De Recherche Scientifique

Indole Synthesis and Biological Significance

Indole compounds, including those derived from or related to 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine, are significant in the field of organic chemistry and medicinal chemistry. Indole synthesis has been a topic of extensive research due to the biological importance of indole alkaloids and derivatives. These compounds have applications ranging from pharmaceuticals to agrochemicals, with activities such as anticancer, anti-inflammatory, and antiviral properties (Taber & Tirunahari, 2011).

Methane Utilization and Environmental Impact

Methane as a resource and its environmental impact is another area of research relevant to the broader chemical functionalities related to "1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine." Methanotrophs, capable of utilizing methane as a carbon source, present opportunities for biotechnological applications, including the production of valuable compounds and environmental remediation (Strong et al., 2015).

Sulfonamides in Medicinal Chemistry

Sulfonamides, a class to which 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine may be related due to the sulfonamide functionality, play a crucial role in medicinal chemistry. They are found in a variety of drugs with diverse therapeutic applications, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent research continues to explore sulfonamides for new therapeutic targets, highlighting their importance in drug development (Carta et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions often involve binding to the active sites of the target proteins, altering their function and leading to downstream effects .

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer progression, and more .

Result of Action

Given the broad biological activities of indole derivatives, the effects could range from anti-inflammatory and antiviral effects to anticancer activities .

Propriétés

IUPAC Name |

1-methylsulfonyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMVKGHSXNNMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-5-[(2-methylcyclohexyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254131.png)

![6-methyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B254135.png)

![Isopropyl 3-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254136.png)

![propan-2-yl 2-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254137.png)

![N-(4-butylphenyl)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B254138.png)

![2-(1,1-dioxothiolan-3-yl)-N'-[2-(4-oxoquinazolin-3-yl)acetyl]acetohydrazide](/img/structure/B254139.png)

![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methoxybenzohydrazide](/img/structure/B254140.png)

![2-(2,4-dibromophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]acetohydrazide](/img/structure/B254141.png)

![5-(4-Fluorobenzylidene)-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B254147.png)

![3-nitro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B254155.png)